

Application Note: Full NMR Spectroscopy Assignment of Dihydroajugapitin

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Compound of Interest		
Compound Name:	Dihydroajugapitin	
Cat. No.:	B1151044	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide to the full NMR spectroscopy assignment of **Dihydroajugapitin**, a neo-clerodane diterpenoid. Due to the limited availability of published, fully assigned NMR data specifically for **Dihydroajugapitin**, this application note utilizes the closely related and well-characterized compound, Ajugarin I, as a representative example. The methodologies and principles described herein are directly applicable to the structural elucidation of **Dihydroajugapitin** and other similar neo-clerodane diterpenoids.

Introduction

Dihydroajugapitin is a naturally occurring neo-clerodane diterpenoid isolated from plants of the Ajuga genus. Like other members of this class, it possesses a characteristic bicyclic core and a side chain at C-9. The structural elucidation and complete assignment of all proton (¹H) and carbon (¹³C) NMR signals are crucial for its unambiguous identification, characterization, and for understanding its structure-activity relationships in drug discovery and development.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the structural elucidation of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to achieve a full assignment.

Data Presentation







The complete ^1H and ^{13}C NMR assignments for the representative compound, Ajugarin I, are summarized in the tables below. The data was acquired in CDCl₃ at 500 MHz for ^1H and 125 MHz for ^{13}C .

Table 1: ¹H NMR Data of Ajugarin I (500 MHz, CDCl₃)



Position	δ (ppm)	Multiplicity	J (Hz)
1	2.25	m	
1.45	m		_
2	1.70	m	_
1.55	m		_
3	1.50	m	_
1.30	m		
4	2.10	d	8.0
6	4.85	d	3.5
7	2.30	m	
2.05	m		
10	2.50	m	_
11	2.80	m	_
12	5.40	t	7.0
14	4.75	dd	7.0, 1.5
4.65	dd	7.0, 1.5	
17	1.10	S	
18	1.25	d	7.0
19	0.95	S	
20	0.85	d	7.0
OAc	2.05	S	

Table 2: 13C NMR Data of Ajugarin I (125 MHz, CDCl₃)



Position	δ (ppm)
1	38.5
2	18.8
3	42.1
4	36.9
5	55.6
6	78.9
7	35.4
8	45.2
9	43.8
10	46.2
11	38.2
12	125.4
13	139.8
14	60.7
15	173.2
16	170.1
17	16.5
18	15.8
19	22.4
20	14.1
OAc (C=O)	170.5
OAc (CH ₃)	21.1



Experimental Protocols

Detailed methodologies for the key NMR experiments required for the full assignment of a neoclerodane diterpenoid like **Dihydroajugapitin** are provided below.

1. Sample Preparation

- Compound Isolation: Dihydroajugapitin is typically isolated from the plant material of Ajuga species through a series of chromatographic techniques (e.g., column chromatography over silica gel, followed by HPLC).
- Sample for NMR: A pure sample of the compound (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., 0.5 mL of CDCl₃, Methanol-d₄, or DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Data Acquisition

All spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity if the sample amount is limited.[1][2]

- ¹H NMR (Proton): This is the fundamental 1D experiment that provides information on the chemical environment, multiplicity (spin-spin coupling), and integration (number of protons) of all proton nuclei.
- ¹³C NMR (Carbon): This 1D experiment provides information on the number and chemical environment of all carbon atoms in the molecule. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) are used to differentiate between CH, CH₂, and CH₃ groups.
- COSY (Correlation Spectroscopy): This 2D homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing proton-proton connectivity within spin systems.
- HSQC (Heteronuclear Single Quantum Coherence): This 2D heteronuclear experiment correlates directly bonded proton and carbon atoms. It is the primary method for assigning carbons that have attached protons.

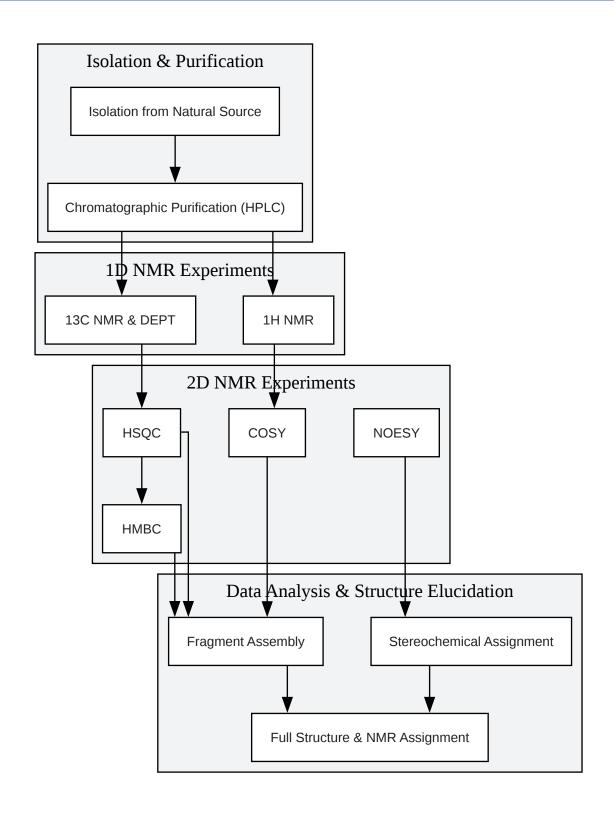


- HMBC (Heteronuclear Multiple Bond Correlation): This 2D heteronuclear experiment shows
 correlations between protons and carbons that are separated by two or three bonds. This is
 a key experiment for connecting different spin systems and for assigning quaternary (nonprotonated) carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy): This 2D experiment identifies protons
 that are close to each other in space, regardless of whether they are directly bonded. It is
 essential for determining the relative stereochemistry of the molecule.

Mandatory Visualization

The following diagram illustrates the general workflow for the structural elucidation of a natural product like **Dihydroajugapitin** using NMR spectroscopy.





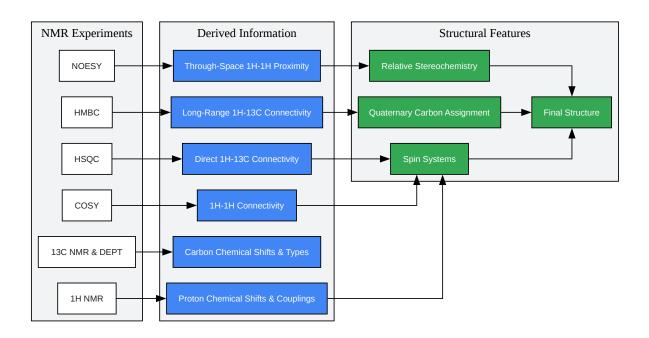
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NMR-based structural elucidation workflow.

Logical Relationships in NMR Data Interpretation



The following diagram outlines the logical relationships between different NMR experiments and the information derived from them for structural elucidation.



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References

• 1. neo-Clerodane diterpenoids from Ajuga bracteosa - PubMed [pubmed.ncbi.nlm.nih.gov]



- 2. NMR shift data of neo-clerodane diterpenes from the genus Ajuga. | Semantic Scholar [semanticscholar.org]
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